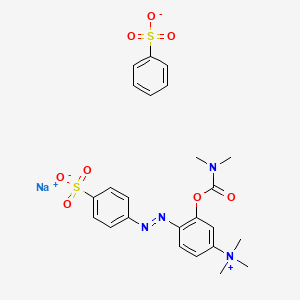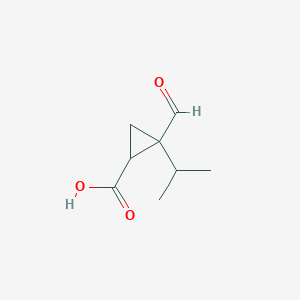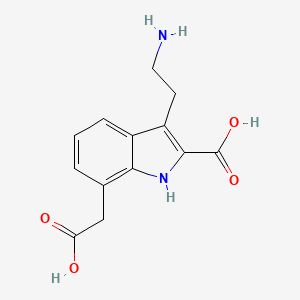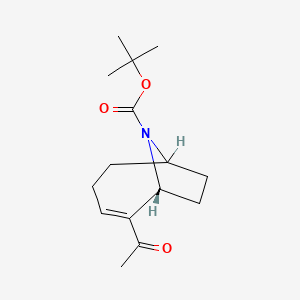
(1R)-N-(t-Butoxycarbonyl)anatoxin a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-N-(t-Butoxycarbonyl)anatoxin a is a derivative of anatoxin-a, a potent neurotoxin produced by certain cyanobacteria. The addition of the tert-butoxycarbonyl (Boc) group to anatoxin-a enhances its stability and makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-(t-Butoxycarbonyl)anatoxin a typically involves the protection of the amine group of anatoxin-a with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using flow microreactor systems for efficient and sustainable production, and employing purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-N-(t-Butoxycarbonyl)anatoxin a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The Boc group can be substituted under specific conditions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
(1R)-N-(t-Butoxycarbonyl)anatoxin a has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R)-N-(t-Butoxycarbonyl)anatoxin a involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the opening of ion channels and subsequent depolarization of neurons. This can result in neurotoxic effects, which are the basis for its study in neuropharmacology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anatoxin-a: The parent compound, known for its potent neurotoxic effects.
(1R)-N-(t-Butoxycarbonyl)anatoxin a analogs: Various analogs with different substituents on the anatoxin-a structure.
Uniqueness
This compound is unique due to the presence of the Boc group, which enhances its stability and makes it more suitable for certain research applications compared to anatoxin-a and its other analogs .
Propriétés
Numéro CAS |
90741-53-0 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
tert-butyl (1R)-2-acetyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-10(17)12-7-5-6-11-8-9-13(12)16(11)14(18)19-15(2,3)4/h7,11,13H,5-6,8-9H2,1-4H3/t11?,13-/m1/s1 |
Clé InChI |
HEDASSVHQYNXQV-GLGOKHISSA-N |
SMILES isomérique |
CC(=O)C1=CCCC2CC[C@H]1N2C(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)C1=CCCC2CCC1N2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


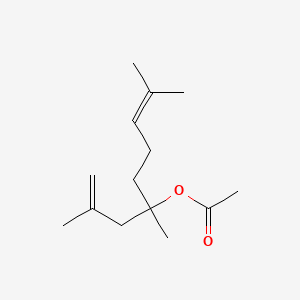
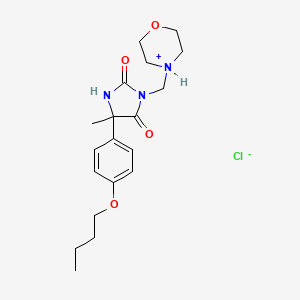
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
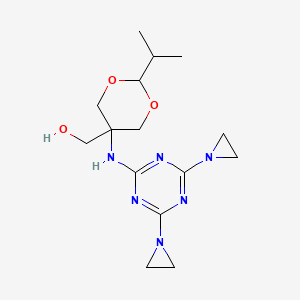

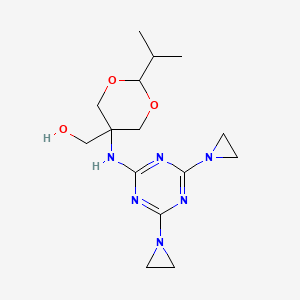

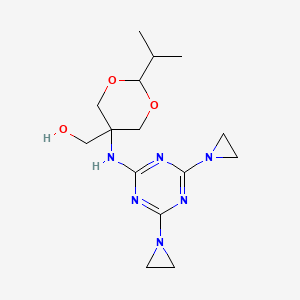
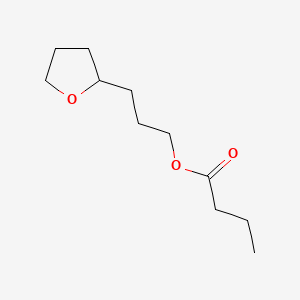

![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
